Lithium trihydroxy(pyridin-2-yl)borate

Catalog No.
S838614
CAS No.
1393822-96-2
M.F
C5H7BLiNO3
M. Wt
146.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium trihydroxy(pyridin-2-yl)borate

CAS Number

1393822-96-2

Product Name

Lithium trihydroxy(pyridin-2-yl)borate

IUPAC Name

lithium;trihydroxy(pyridin-2-yl)boranuide

Molecular Formula

C5H7BLiNO3

Molecular Weight

146.9 g/mol

InChI

InChI=1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1

InChI Key

HNDMBPNLZOETGU-UHFFFAOYSA-N

SMILES

[Li+].[B-](C1=CC=CC=N1)(O)(O)O

Canonical SMILES

[Li+].[B-](C1=CC=CC=N1)(O)(O)O

Lithium trihydroxy(pyridin-2-yl)borate is a chemical compound with the molecular formula C5H7BLiNO3C_5H_7BLiNO_3 and a CAS number of 1393822-96-2. This compound features a boron atom bonded to three hydroxyl groups and a pyridine ring at the 2-position. The presence of lithium enhances its utility in various applications, particularly in the field of materials science and organic synthesis. Its unique structure allows for specific interactions that are beneficial in catalysis and as a ligand in coordination chemistry .

, primarily due to its hydroxyl groups and the reactive nature of the boron atom. Key reactions include:

  • Deprotonation: The hydroxyl groups can be deprotonated by strong bases, forming lithium alkoxides.
  • Complexation: It can form complexes with transition metals, which may enhance catalytic properties in organic transformations.
  • Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions underscore its versatility as a reagent in synthetic organic chemistry .

Lithium trihydroxy(pyridin-2-yl)borate can be synthesized through several methods, including:

  • Reaction with Boronic Acid: A common method involves reacting pyridin-2-ylboronic acid with n-butyllithium in tetrahydrofuran, leading to the formation of the desired compound through a multi-step process.
  • Hydrolysis of Borate Esters: Another approach includes hydrolyzing borate esters derived from pyridine derivatives, which can yield lithium trihydroxy(pyridin-2-yl)borate upon proper conditions.
  • Direct Lithium Insertion: Direct insertion of lithium into the boron complex can also be employed to obtain this compound efficiently .

Lithium trihydroxy(pyridin-2-yl)borate has several applications:

  • Catalyst: It serves as a catalyst in organic reactions due to its ability to stabilize transition states.
  • Ligand: The compound acts as a ligand in coordination chemistry, facilitating metal complex formation.
  • Material Science: Its unique properties make it suitable for use in advanced materials, including polymers and battery technologies.

These applications highlight its significance in both industrial and research settings .

Interaction studies involving lithium trihydroxy(pyridin-2-yl)borate primarily focus on its coordination with various metal ions. These studies reveal:

  • Metal Complex Stability: The stability of complexes formed between this compound and transition metals is influenced by the electronic properties of the metal and the steric effects of the ligand.
  • Reactivity Profiles: Understanding how this compound interacts with other reagents helps optimize reaction conditions for synthetic applications.

Further investigation into these interactions could lead to enhanced catalytic systems or novel materials .

Lithium trihydroxy(pyridin-2-yl)borate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Lithium trihydroxy(pyridin-2-yl)borateTrihydroxy borateContains pyridine ring; versatile ligand properties
Lithium trihydroxy(5-trifluoromethyl-pyridin-2-yl)borateTrihydroxy borateFluorinated pyridine increases reactivity
Lithium trihydroxy(pyrazin-2-yl)borateTrihydroxy borateDifferent nitrogen heterocycle; potential different reactivity pattern
Lithium trihydroxy(2-methylpyridin-4-yl)borateTrihydroxy borateMethyl substitution alters sterics and electronics

The presence of different substituents on the pyridine ring significantly affects the properties and reactivity of these compounds, making lithium trihydroxy(pyridin-2-yl)borate distinct in its applications and behavior compared to its analogs .

Reactions of 2-Lithiopyridine with Boron Compounds

The most widely employed traditional method involves the reaction of 2-lithiopyridine with various boron compounds. This approach represents the cornerstone of pyridine-boron chemistry and has been refined over several decades [1] [2].

The fundamental reaction proceeds through lithium-halogen exchange, where n-butyllithium reacts with 2-bromopyridine to generate the highly reactive 2-lithiopyridine intermediate. This organolithium species subsequently undergoes nucleophilic attack on triisopropyl borate, forming the desired lithium borate complex [2].

Reaction Mechanism:
The lithiation process requires extremely low temperatures (-78°C to -96°C) to prevent competing side reactions, particularly deprotonation of the pyridine ring. In tetrahydrofuran solvent, the reaction proceeds through a four-center transition state, where the lithium atom coordinates to the nitrogen while simultaneously attacking the carbon-halogen bond [2].

Optimization Studies:
Research has demonstrated that the use of toluene as a non-coordinating solvent can improve yields to 98%, compared to 81% in tetrahydrofuran. The inverse-addition mode, where the lithium reagent is added to the pyridine substrate, significantly reduces side reactions and improves product purity [2].

Direct Reaction Approach with Boron Precursors

The direct reaction methodology employs readily available boron precursors without the need for pre-formed organolithium intermediates. This approach offers several practical advantages, including reduced handling of air-sensitive reagents and simplified reaction setup .

Synthetic Protocol:
The reaction typically involves treatment of pyridin-2-ylboronic acid with n-butyllithium in tetrahydrofuran, leading to the formation of the lithium borate through a multi-step process. The yield depends significantly on the reaction conditions, with reported values ranging from 44% to 89% .

Mechanistic Considerations:
The direct approach proceeds through initial coordination of the lithium cation to the pyridine nitrogen, followed by deprotonation of the boronic acid hydroxyl groups. This sequential process creates a stable chelate complex that resists hydrolysis under anhydrous conditions .

Metalation-Based Synthesis Strategies

Metalation-based approaches utilize directed ortho-metalation principles to achieve regioselective lithiation of pyridine derivatives. These strategies have proven particularly effective for substituted pyridine systems where traditional halogen-metal exchange may be problematic [1].

Directed Metalation:
The presence of directing groups on the pyridine ring facilitates selective metalation at specific positions. Common directing groups include dimethylamino, methoxy, and fluorine substituents, which coordinate to the lithium reagent and direct metalation to adjacent positions [1].

Substrate Scope:
Metalation-based synthesis has demonstrated broad applicability across various pyridine derivatives, including 2-chloropyridine, 2-fluoropyridine, and 2,6-disubstituted systems. The method tolerates a wide range of functional groups, making it suitable for complex synthetic applications [1].

Modern Synthetic Approaches

One-Pot Synthesis Methodologies

Contemporary synthetic approaches emphasize efficiency and atom economy through one-pot methodologies. These procedures eliminate the need for isolation of intermediate compounds, reducing both time and waste generation [4] [5].

Multicomponent Reactions:
Recent developments have introduced multicomponent reactions that combine pyridine starting materials, boron sources, and lithium reagents in a single reaction vessel. These approaches typically employ elevated temperatures (110-135°C) and achieve excellent yields (89-95%) while maintaining high selectivity [4].

Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating borylation reactions. The method provides rapid heating and efficient energy transfer, reducing reaction times from hours to minutes while maintaining product quality [6].

Scale-Up Considerations

The transition from laboratory-scale to industrial production requires careful consideration of safety, cost, and environmental factors. Modern scale-up strategies focus on continuous flow processes and optimized reaction conditions [7] [8].

Continuous Flow Systems:
Flow chemistry offers significant advantages for large-scale synthesis, including improved heat transfer, better mixing, and enhanced safety profiles. Continuous flow borylation reactions have been successfully demonstrated on kilogram scales with yields comparable to batch processes [8].

Economic Factors:
Large-scale synthesis requires optimization of reagent costs and waste minimization. The use of recycled lithium reagents and recovery of boron-containing byproducts can significantly reduce production costs while improving environmental sustainability [7].

Green Chemistry Approaches

Environmental considerations have driven the development of greener synthetic methodologies that minimize hazardous waste and reduce energy consumption [9] [10].

Aqueous Media Reactions:
Recent innovations have demonstrated the feasibility of conducting borylation reactions in aqueous media, eliminating the need for anhydrous conditions and toxic organic solvents. These methods employ specialized catalysts and additives to maintain reaction efficiency in water [9].

Photocatalytic Methods:
Photocatalytic borylation represents a cutting-edge approach that utilizes light energy to drive chemical transformations. These methods operate under mild conditions at room temperature and demonstrate excellent functional group tolerance [10].

Purification and Characterization

Recrystallization Techniques

Purification of Lithium trihydroxy(pyridin-2-yl)borate requires careful selection of appropriate solvents and conditions to achieve high purity while maintaining structural integrity [11] [12].

Solvent Selection:
The choice of recrystallization solvent critically affects both yield and purity. 1,4-dioxane has proven particularly effective, yielding crystalline material with purity exceeding 95%. The compound crystallizes in the tetragonal space group P4₂/n with two formula units per unit cell [12].

Crystal Structure Analysis:
X-ray crystallographic studies reveal that the lithium cation coordinates to four pyridine molecules while the borate anion maintains tetrahedral geometry around the boron center. The average boron-nitrogen distance of 1.546 Å indicates strong coordination between the pyridine and boron centers [12].

Analytical Verification Methods

Comprehensive characterization requires multiple analytical techniques to confirm structure, purity, and stability [13] [14].

Nuclear Magnetic Resonance Spectroscopy:
¹H NMR spectroscopy provides definitive identification of the pyridine environment, with characteristic signals appearing between 7.2-8.8 ppm. ¹³C NMR reveals the aromatic carbon framework with signals in the 120-150 ppm range. ¹¹B NMR spectroscopy is particularly diagnostic, showing signals between 25-50 ppm that confirm the tetrahedral boron environment [13] [14].

Mass Spectrometry:
Electrospray ionization mass spectrometry (ESI-MS) provides molecular weight confirmation with the molecular ion peak appearing at m/z 146.87. The isotope pattern confirms the presence of both boron and lithium atoms in the structure [15].

Infrared Spectroscopy:
Infrared spectroscopy reveals characteristic boron-oxygen stretching vibrations between 1200-1400 cm⁻¹, confirming the presence of the borate functional group. The absence of broad O-H stretches indicates successful deprotonation of the boronic acid precursor [14].

Dates

Last modified: 08-16-2023

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